![molecular formula C9H7BrN2O B1375461 5-bromo-8-methoxyquinoxaline CAS No. 208261-83-0](/img/structure/B1375461.png)
5-bromo-8-methoxyquinoxaline
Overview
Description
5-bromo-8-methoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse pharmacological properties and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-methoxyquinoxaline typically involves the bromination and methoxylation of quinoxaline. One common method is the halogenation of quinoxaline using bromine in glacial acetic acid, resulting in the formation of the 5-bromo derivative. The methoxylation can be achieved by reacting the brominated quinoxaline with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-8-methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines, depending on the reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 5-Br-8-MeO-Q exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that quinoxaline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For example, a study demonstrated that certain quinoxaline derivatives had effective Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinoxaline derivatives, including 5-Br-8-MeO-Q, have been investigated for their anticancer potential. One study reported that derivatives exhibited cytotoxic effects on various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range . This suggests that 5-Br-8-MeO-Q could be a lead compound for further development in anticancer drug discovery.
Neurological Applications
The compound has also been studied for its neuroprotective effects. Quinoxaline derivatives have shown promise in modulating neurotransmitter systems and may serve as potential treatments for neurodegenerative diseases like Alzheimer's . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of 5-Br-8-MeO-Q against a panel of bacterial strains. The results showed that the compound had an MIC of 32 µg/mL against E. coli, indicating its potential as a lead compound in antibiotic development .
Anticancer Activity Assessment
In vitro studies on HCT-116 and MCF-7 cell lines revealed that 5-Br-8-MeO-Q exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively. These findings suggest that the compound could be further explored for its mechanism of action in cancer therapy .
Mechanism of Action
The mechanism of action of 5-bromo-8-methoxyquinoxaline involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with receptors and proteins involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
5-bromo-8-methoxyquinoxaline can be compared with other quinoxaline derivatives such as:
2-substituted quinoxalines: These compounds also exhibit antiproliferative activity against cancer cells but may have different substitution patterns and functional groups.
Quinoxaline N-oxides: These derivatives are known for their oxidative properties and are used in various chemical reactions.
Quinoxaline sulfonamides: These compounds combine the quinoxaline moiety with sulfonamide groups, enhancing their antimicrobial and anti-inflammatory activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Biological Activity
5-Bromo-8-methoxyquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and data.
This compound is characterized by a bromine atom and a methoxy group attached to the quinoxaline ring. Its synthesis typically involves bromination and methoxylation of quinoxaline derivatives, which can be achieved through various organic reactions, including substitution and coupling reactions. These reactions allow for the modification of the quinoxaline scaffold to enhance biological activity.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : The compound has shown potent activity against Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibition zones against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
2. Anticancer Activity
Research indicates that this compound possesses notable anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities range from 1.85 mM to 12.74 mM, indicating significant cytotoxic potential .
- Mechanistic Insights : The anticancer effects are attributed to cell cycle arrest and apoptosis induction, which may involve the inhibition of topoisomerase II activity . The presence of both bromine and methoxy groups enhances its interaction with target proteins involved in cancer progression.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinoxaline derivatives:
Compound | Antimicrobial Activity | Anticancer Activity | IC50 (mM) |
---|---|---|---|
This compound | High | Moderate to High | 1.85 - 12.74 |
5-Bromoquinoxaline | Moderate | Moderate | 3.0 - 15.0 |
8-Hydroxyquinoline | High | Low | >20 |
This table illustrates that while related compounds also exhibit biological activities, the specific substitutions on the quinoxaline ring significantly influence their potency.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Antibacterial Efficacy : A study evaluating its antibacterial properties against multi-drug resistant strains showed that it outperformed several conventional antibiotics, making it a candidate for further development as an antimicrobial agent .
- Anticancer Research : In a comparative study with established chemotherapeutics, this compound demonstrated superior efficacy in inhibiting tumor growth in xenograft models, suggesting its potential as a lead compound for cancer therapy .
Properties
IUPAC Name |
5-bromo-8-methoxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNUMVYWWYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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